3-bromo-N-(2-methylphenyl)benzamide
Description
3-Bromo-N-(2-methylphenyl)benzamide is a brominated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the meta position and an N-linked 2-methylphenyl group. Its synthesis typically involves coupling reactions between substituted benzoyl chlorides and amines, followed by purification via crystallization or chromatography .
Properties
Molecular Formula |
C14H12BrNO |
|---|---|
Molecular Weight |
290.15 g/mol |
IUPAC Name |
3-bromo-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12BrNO/c1-10-5-2-3-8-13(10)16-14(17)11-6-4-7-12(15)9-11/h2-9H,1H3,(H,16,17) |
InChI Key |
MKDRWNJRVKKKPX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features
- Substituent Positioning :
- The bromine atom at the 3-position on the benzamide ring distinguishes it from analogs like 4-bromo-N-(2-nitrophenyl)benzamide (), where bromine is para, and the aryl group is nitro-substituted. Substituent positioning influences electronic effects and steric interactions, affecting binding to targets like kinases .
- Compared to 2-bromo-N-(3-fluorophenyl)benzamide (), which has fluorine at the meta position on the aniline ring, the 2-methyl group in 3-bromo-N-(2-methylphenyl)benzamide provides greater steric bulk but reduced electronegativity .
Hydrogen-Bonding Capacity
- This compound has 1 H-bond donor (amide NH) and 5 H-bond acceptors (amide oxygen and bromine). This contrasts with ZINC33268577 (a VEGFR-2 inhibitor candidate), which shares similar H-bond acceptors but lacks additional donors compared to tivozanib (2 donors, 7 acceptors) .
Rotatable Bonds and Flexibility
- With 5 rotatable bonds , it is less flexible than ZINC1162830 (7 rotatable bonds) but more flexible than tivozanib (6 bonds). Reduced flexibility may enhance binding entropy in target interactions .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Rotatable Bonds | Key Substituents |
|---|---|---|---|---|---|---|
| This compound | C₁₄H₁₂BrNO | 290.16 g/mol | 1 | 5 | 5 | 3-Br, N-(2-methylphenyl) |
| 4-Bromo-N-(2-nitrophenyl)benzamide | C₁₃H₁₀BrN₂O₃ | 335.14 g/mol | 1 | 6 | 3 | 4-Br, N-(2-nitrophenyl) |
| 2-Bromo-N-(3-fluorophenyl)benzamide | C₁₃H₁₀BrFNO | 294.13 g/mol | 1 | 5 | 4 | 2-Br, N-(3-fluorophenyl) |
| ZINC33268577 (VEGFR-2 candidate) | C₂₃H₂₁BrN₂O₄ | 489.33 g/mol | 1 | 5 | 5 | Pyrimidinone, methoxy, methyl |
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